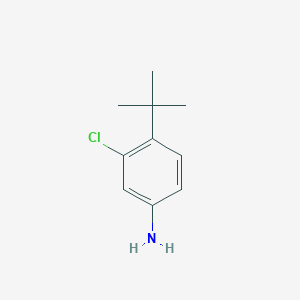
4-叔丁基-3-氯苯胺
描述
4-tert-Butyl-3-chloroaniline is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of 4-tert-Butyl-3-chloroaniline involves a reaction with formic acid to produce formic acid- (4-tert-butyl-anilide) . The reaction is traditionally challenging due to the hindered amine .
Molecular Structure Analysis
The molecular structure of 4-tert-Butyl-3-chloroaniline is represented by the linear formula C10H14ClN . It has a molecular weight of 183.68 .
Physical And Chemical Properties Analysis
4-tert-Butyl-3-chloroaniline has a molecular weight of 183.68 . It is stored in a dark place, under an inert atmosphere, at room temperature . It is available in liquid, solid, or semi-solid form .
科学研究应用
不对称胺合成
与 4-叔丁基-3-氯苯胺通过其叔丁基基团相关的 N-叔丁基磺酰亚胺和酮亚胺,在不对称胺合成中用作多用途中间体。这些化合物由对映体纯的叔丁基磺酰胺和各种醛和酮制备,从而产生各种对映体富集的胺,包括α-支链和α,α-二支链胺、氨基酸和氨基醇。这种方法突出了叔丁基基团在活化亚胺以进行亲核加成和促进手性合成中的效用 (Ellman, Owens, & Tang, 2002)。
金属配合物和催化
衍生自与 4-叔丁基-3-氯苯胺相关的配体的配合物,例如 2-苯胺基-4,6-二叔丁基苯酚,在金属配合物的电子结构和催化性质的研究中发挥着重要作用。这些配合物由各种过渡金属合成,并对其磁性性质和催化潜力进行表征,特别是在氧化还原反应中 (Chaudhuri et al., 2001)。
染料敏化太阳能电池
在染料敏化的 TiO2 太阳能电池的氧化还原电解质中添加 4-叔丁基吡啶,类似于 4-叔丁基-3-氯苯胺中的结构基序,显着提高了电池性能。该化合物影响 TiO2 的表面电荷,减少吸附的质子或 Li+ 离子的数量,并减少电解质中电子与三碘化物的重组 (Boschloo, Häggman, & Hagfeldt, 2006)。
抗疟药物开发
N-叔丁基异喹啉是一种新型的合成喹啉抗疟药,展示了叔丁基基团在药学中增强药物疗效和安全性的重要性。这种化合物是基于化学和药代动力学考虑设计的,代表了 21 世纪一种潜在的经济高效的抗疟药 (O’Neill et al., 2009)。
环境科学
在环境科学中,对与 4-叔丁基-3-氯苯胺具有结构相似性的氯酚降解的研究揭示了生物修复和污染控制的潜力。例如,4-氯酚在酸性溶液中的光活化高碘酸盐反应提供了对降解机制和叔丁基醇在影响这些过程中的作用的见解 (Chia, Tang, & Weavers, 2004)。
安全和危害
作用机制
Target of Action
It is known to be a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, it can act as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of the organoboron reagent to a palladium complex .
Biochemical Pathways
Its involvement in sm coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
The pharmacokinetic properties of 4-tert-Butyl-3-chloroaniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2D6, two important enzymes involved in drug metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Its use in the synthesis of drug candidates suggests that its effects would be dependent on the specific context of its application .
Action Environment
The action of 4-tert-Butyl-3-chloroaniline can be influenced by various environmental factors. For instance, its solubility in water is relatively low , which could affect its distribution in aquatic environments. Additionally, its stability under various conditions (e.g., light, heat) could also influence its efficacy and stability .
属性
IUPAC Name |
4-tert-butyl-3-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMUKZISSXYPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2823322.png)


![1-(5-Fluoropyrimidin-2-yl)-4-[2-(2-methylphenoxy)acetyl]piperazin-2-one](/img/structure/B2823327.png)
![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-carboxamide](/img/structure/B2823328.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2823329.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone](/img/structure/B2823331.png)

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2823336.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2823338.png)

![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)
